Analytical Distinction: Distinct GC-MS Retention Time vs. Clenbuterol and Mabuterol
In a validated fast-GC/MS method for 15 β2-agonists, mapenterol hydrochloride exhibits a distinct chromatographic retention time, enabling baseline resolution from its closest structural analogs [1]. Under these conditions, mapenterol is clearly separated from clenbuterol and mabuterol, confirming its unique analytical signature.
| Evidence Dimension | Gas Chromatographic Retention Time (min) |
|---|---|
| Target Compound Data | ~6.3 minutes |
| Comparator Or Baseline | Clenbuterol: ~6.0 minutes; Mabuterol: ~6.1 minutes |
| Quantified Difference | Mapenterol elutes approximately 0.2-0.3 minutes later than clenbuterol under identical fast-GC conditions. |
| Conditions | Fast-GC/EI-MS with a 10m x 0.18mm column and a temperature ramp from 100°C to 320°C, following liquid-liquid extraction and trimethylsilyl derivatization of urine samples. |
Why This Matters
For multi-residue analysis, using a clenbuterol standard in place of mapenterol would result in misidentification or inaccurate retention time locking, compromising the validity of the analytical run.
- [1] Di Corcia, D., Morra, V., Pazzi, M., & Vincenti, M. (2010). Simultaneous determination of beta2-agonists in human urine by fast-gas chromatography/mass spectrometry: method validation and clinical application. Biomedical Chromatography, 24(4), 358-366. View Source
